Glycyl-dl-aspartic acid

概要

説明

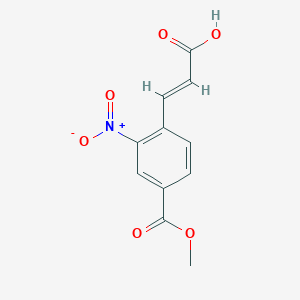

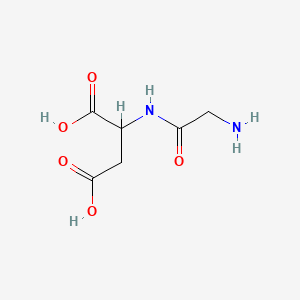

Glycyl-dl-aspartic acid is a dipeptide composed of glycine and dl-aspartic acid residues. It is a synthetic compound that has garnered interest in various scientific fields due to its unique properties and potential applications. The compound is often used as a model for studying peptide interactions and has applications in biochemistry and pharmaceutical research.

作用機序

Target of Action

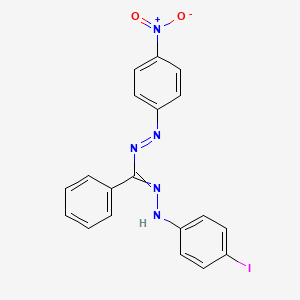

Glycyl-dl-aspartic acid, also known as Arginylglycylaspartic acid (RGD), primarily targets αvβ3 integrins . These integrins are proteins involved in cell adhesion and migration . They serve as attachment sites for a number of adhesive extracellular matrix proteins .

Mode of Action

The interaction between this compound and its targets involves the inhibition of cell adhesion . This compound contains antibodies to the Arg-Gly-Asp (RGD) sequence, which inhibits the adhesion of B lymphocytes to fibronectin . This interaction results in changes in cell adhesion and migration, affecting the overall cellular behavior .

Biochemical Pathways

This compound affects the pathways related to cell adhesion and migration . By interacting with αvβ3 integrins, it influences the adhesion of cells to the extracellular matrix . This can have downstream effects on various cellular processes, including cell proliferation, differentiation, and survival .

Pharmacokinetics

The thermal decomposition of amino acids like this compound has been investigated . This process, which occurs between 185 °C and 280 °C, involves the formation of volatile products and requires endothermic heats of decomposition .

Result of Action

The primary result of this compound’s action is the inhibition of cell adhesion . This can lead to changes in cell behavior, potentially affecting various cellular processes. For instance, the inhibition of cell adhesion can impact cell migration, a critical process in wound healing, immune response, and cancer metastasis .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of cationic gemini surfactants can catalyze the reaction between this compound and ninhydrin, increasing the rate of formation of Ruhemann’s purple . This suggests that the compound’s action, efficacy, and stability can be affected by the presence of other substances in its environment .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of glycyl-dl-aspartic acid typically involves the condensation of glycine and dl-aspartic acid. One common method is the use of carbodiimide coupling agents, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The reaction is carried out in an organic solvent like dimethylformamide (DMF) under mild conditions to form the dipeptide bond.

Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by sequentially adding amino acids to a growing chain anchored to a solid resin. The use of automated peptide synthesizers further enhances the efficiency and reproducibility of the process.

化学反応の分析

Types of Reactions: Glycyl-dl-aspartic acid can undergo various chemical reactions, including:

Condensation Reactions: Formation of peptide bonds with other amino acids or peptides.

Hydrolysis: Breaking of the peptide bond in the presence of water and enzymes or acids.

Oxidation and Reduction: Reactions involving the gain or loss of electrons, although these are less common for this compound.

Common Reagents and Conditions:

Condensation Reactions: Carbodiimide coupling agents (e.g., DCC) and catalysts (e.g., HOBt) in organic solvents (e.g., DMF).

Hydrolysis: Acidic or enzymatic conditions, such as hydrochloric acid or proteases.

Major Products Formed:

Condensation Reactions: Formation of longer peptides or polypeptides.

Hydrolysis: Release of individual amino acids, glycine, and dl-aspartic acid.

科学的研究の応用

Glycyl-dl-aspartic acid has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide bond formation and interactions.

Biology: Investigated for its role in protein structure and function, as well as its interactions with enzymes and receptors.

Medicine: Explored for potential therapeutic applications, including drug delivery systems and as a component in peptide-based drugs.

類似化合物との比較

Glycyl-l-aspartic acid: A dipeptide with similar structure but different stereochemistry.

Glycyl-glutamic acid: Another dipeptide with a similar backbone but different side chain.

Alanyl-aspartic acid: A dipeptide with alanine instead of glycine.

Uniqueness: Glycyl-dl-aspartic acid is unique due to its racemic mixture of d- and l-aspartic acid, which can influence its interactions with enzymes and receptors. This racemic nature allows for the study of stereochemical effects on peptide interactions and biological activity.

特性

IUPAC Name |

2-[(2-aminoacetyl)amino]butanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O5/c7-2-4(9)8-3(6(12)13)1-5(10)11/h3H,1-2,7H2,(H,8,9)(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCCPDJAQCXWPTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NC(=O)CN)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycyl-Aspartate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028837 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17343-03-2, 4685-12-5 | |

| Record name | NSC523195 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523195 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC118367 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118367 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。